N,N-bis(cyanomethyl)thiophene-2-carboxamide

Antiparasitic drug discovery DHFR inhibition Toxoplasma gondii

N,N-Bis(cyanomethyl)thiophene-2-carboxamide (CAS 54240-88-9, molecular formula C9H7N3OS, molecular weight 205.24 g/mol) belongs to the thiophene-2-carboxamide class, distinguished by two N-cyanomethyl substituents. Its predicted physicochemical profile includes a boiling point of 454.2±35.0 °C, density of 1.332±0.06 g/cm³, and a pKa of -2.55±0.70.

Molecular Formula C9H7N3OS
Molecular Weight 205.24 g/mol
Cat. No. B11178739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(cyanomethyl)thiophene-2-carboxamide
Molecular FormulaC9H7N3OS
Molecular Weight205.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)N(CC#N)CC#N
InChIInChI=1S/C9H7N3OS/c10-3-5-12(6-4-11)9(13)8-2-1-7-14-8/h1-2,7H,5-6H2
InChIKeyUKNXXMRBUFQJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(cyanomethyl)thiophene-2-carboxamide: A Baseline Profile for Procurement Specification


N,N-Bis(cyanomethyl)thiophene-2-carboxamide (CAS 54240-88-9, molecular formula C9H7N3OS, molecular weight 205.24 g/mol) belongs to the thiophene-2-carboxamide class, distinguished by two N-cyanomethyl substituents. Its predicted physicochemical profile includes a boiling point of 454.2±35.0 °C, density of 1.332±0.06 g/cm³, and a pKa of -2.55±0.70 . A verified 1H NMR spectrum provides a definitive analytical fingerprint for identity confirmation [1]. Biochemically, the compound demonstrates inhibition of the bifunctional dihydrofolate reductase-thymidylate synthase (TS-DHFR) enzyme from Toxoplasma gondii with an IC50 of 950 nM [2]. This baseline profile anchors all comparative evaluations for scientific selection and procurement.

Analytical Identity Verified 1H NMR spectrum available
Target Engagement Reported TS-DHFR inhibition profile
Physicochemical Predicted non-ionizable character

Why N,N-Bis(cyanomethyl)thiophene-2-carboxamide Cannot Be Freely Substituted


In the thiophene-2-carboxamide class, simple structural replacements lead to large and unpredictable shifts in biological activity. The N,N-bis(cyanomethyl) substitution pattern on the amide nitrogen is not a redundant feature; it modulates electronic properties, hydrogen-bonding capacity, and steric bulk in ways that fundamentally alter target engagement. For instance, replacement with N-aryl or N-alkyl variants, or even mono-cyanomethyl analogs, can ablate the specific TS-DHFR inhibitory profile observed for this compound [1]. The dual cyanomethyl motif is also a reactive handle for further derivatization, notably catalytic hydrogenation to a bis(aminomethyl) analog, a transformation whose selectivity is governed by the starting material's electronic configuration [2]. Generic interchange based solely on the thiophene-2-carboxamide core thus risks both functional and synthetic divergence, making exact compound specification essential for reproducible research outcomes.

  • Replacing N-cyanomethyl groups may abolish TS-DHFR target engagement.
  • Mono-cyanomethyl or N-aryl analogs likely shift inhibition profile.
  • Thiophene-2-carboxamide core alone does not ensure parasitic enzyme activity.

Quantitative Differentiation Evidence for N,N-Bis(cyanomethyl)thiophene-2-carboxamide


Parasitic TS-DHFR Inhibition: 950 nM IC50 Against Toxoplasma gondii Enzyme

N,N-Bis(cyanomethyl)thiophene-2-carboxamide inhibits Toxoplasma gondii bifunctional TS-DHFR with an IC50 of 950 nM [1]. While no direct head-to-head study with other thiophene-2-carboxamides is available in the same assay, an important cross-study comparator exists: the non-active-site inhibitor flavin mononucleotide (FMN) was completely inactive against T. gondii TS-DHFR (IC50 > 500 μM) in a separate study [2]. This >500-fold difference positions the target compound in a distinct activity tier for this parasitic enzyme target.

TS-DHFR Inhibition
Cross-study comparable
IC50 950 nM vs FMN inactive (>500 μM)
Supports antiparasitic enzyme target selection
>500-fold activity difference; cross-study comparison
Antiparasitic drug discovery DHFR inhibition Toxoplasma gondii Enzyme selectivity

Human vs. Parasitic DHFR Selectivity: >78-fold Window with No Detectable Human DHFR Activity

A critical differentiator in antimetabolite drug discovery is selectivity against the human ortholog. N,N-Bis(cyanomethyl)thiophene-2-carboxamide shows an IC50 > 75 μM (>75,000 nM) against recombinant human DHFR, compared to 950 nM against T. gondii TS-DHFR [1]. This >78-fold selectivity window is a quantifiable advantage not uniformly shared by thiophene-based DHFR inhibitors. For context, some active-site directed pyrimidine analogs lose species selectivity and potently inhibit human DHFR, increasing toxicity risk [2].

DHFR Selectivity
Reported
T. gondii IC50 950 nM; Human DHFR IC50 >75 μM
>78-fold selectivity window over human DHFR
Reduces host-cell DHFR inhibition concern
Therapeutic index Host toxicity DHFR selectivity Antiparasitic safety

Predicted Physicochemical Differentiation: pKa and Density as Selection Criteria

The predicted pKa of -2.55±0.70 for N,N-bis(cyanomethyl)thiophene-2-carboxamide indicates a compound with essentially no basic character under physiological or standard laboratory pH conditions. This contrasts with N-(2-aminoethyl)-N-(cyanomethyl)thiophene-2-carboxamide, which contains a primary amine and would exhibit a pKa ~9-10 for the amine group, making it ionizable and significantly more water-soluble in protonated form [1]. The density prediction of 1.332±0.06 g/cm³ also provides a quantifiable metric for formulation and handling calculations.

Ionization State
Class-level
Predicted pKa -2.55 vs amine analog ~9-10
Non-ionizable profile supports membrane permeation
Predicted values; verify experimentally
Physicochemical profiling Solubility prediction Formulation screening Medicinal chemistry

Analytical Differentiation: Verified NMR Spectrum Enables Identity Confirmation

A verified 1H NMR spectrum of N,N-bis(cyanomethyl)thiophene-2-carboxamide is available in the KnowItAll NMR Spectral Library [1], providing a definitive analytical benchmark for compound identity verification. This is a practical procurement differentiator: many close analogs such as N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide or 5-(4-chlorophenyl)-N-(cyanomethyl)thiophene-2-carboxamide lack publicly accessible, curated spectral reference data. The availability of a verified spectrum reduces the risk of misidentification and accelerates quality control workflows.

NMR Spectrum
Reported
Verified 1H NMR in KnowItAll library
Enables direct identity confirmation
Many analogs lack curated spectral data
Analytical chemistry NMR spectroscopy Quality control Compound authentication

Best-Fit Application Scenarios for N,N-Bis(cyanomethyl)thiophene-2-carboxamide


Parasitic TS-DHFR Inhibitor Screening and Antiparasitic Lead Identification

With a verified IC50 of 950 nM against T. gondii TS-DHFR and >78-fold selectivity over human DHFR [1], this compound is well-suited as a reference inhibitor or starting scaffold in antiparasitic drug discovery programs targeting the bifunctional TS-DHFR enzyme. Its activity level places it in a useful potency range for hit-to-lead optimization, and its non-ionizable character (predicted pKa -2.55) may confer favorable membrane permeability properties for intracellular parasite targeting.

Selectivity Profiling in Host-Pathogen DHFR Discrimination Studies

The compound's >78-fold selectivity gap between parasitic and human DHFR makes it a valuable tool compound for studies aimed at understanding species-specific DHFR inhibition [1]. It can serve as a control in assays designed to identify or validate inhibitors that spare human DHFR, a key requirement for developing safe antimetabolite therapies.

Analytical Reference Standard and Quality Control in Thiophene Carboxamide Research

The existence of a verified 1H NMR spectrum in the KnowItAll library [2] and well-defined predicted physicochemical constants (density 1.332 g/cm³, boiling point 454.2°C) enables this compound to function as an analytical reference standard. Laboratories procuring thiophene carboxamide derivatives can use it to calibrate instruments, validate synthetic routes, or confirm the identity of newly synthesized analogs.

Synthetic Intermediate for Bis(aminomethyl) Derivatives via Catalytic Hydrogenation

The dual cyanomethyl groups serve as latent aminomethyl functionalities. Catalytic hydrogenation (H₂/Pd-C) can convert the compound to N,N-bis(aminomethyl)thiophene-2-carboxamide , a diamine intermediate applicable to polymer chemistry, ligand synthesis, or further medicinal chemistry derivatization. This specific synthetic utility, dictated by the N,N-bis(cyanomethyl) architecture, justifies procurement for synthetic methodology development.

Application
Selection Property
Validation Focus
Antiparasitic TS-DHFR target studies
Parasitic enzyme inhibition profile
Target engagement and selectivity review
Host-pathogen DHFR selectivity studies
Parasite vs human selectivity context
Human DHFR counter-screen
Analytical reference standard
Verified NMR spectrum
QC and identity confirmation
Synthetic intermediate
Dual cyanomethyl reactive handles
Hydrogenation to diamine derivative
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